molecular formula C22H27NO6 B3849358 triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate

triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate

Cat. No.: B3849358
M. Wt: 401.5 g/mol
InChI Key: QBPPOCZSGKHGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate is a complex organic compound with a pyridine ring as its core structure This compound is characterized by the presence of three ester groups, two methyl groups, and a phenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as substituted pyridines, with ethyl chloroformate under controlled conditions. The reaction is often catalyzed by a base, such as triethylamine, to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems ensures consistent quality and yield. The purification process often includes recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. The phenyl and methyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl 3,5-dimethyl-4-phenyl-1H-pyridine-2,2,4-tricarboxylate
  • Triethyl 3,6-dimethyl-5-(4-methylphenyl)-1H-pyridine-2,2,4-tricarboxylate
  • Triethyl 3,6-dimethyl-5-(4-chlorophenyl)-1H-pyridine-2,2,4-tricarboxylate

Uniqueness

Triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. The presence of three ester groups and a phenyl group on the pyridine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-6-27-19(24)17-14(4)22(20(25)28-7-2,21(26)29-8-3)23-15(5)18(17)16-12-10-9-11-13-16/h9-13,23H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPPOCZSGKHGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(NC(=C1C2=CC=CC=C2)C)(C(=O)OCC)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate
Reactant of Route 2
triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate
Reactant of Route 3
triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate
Reactant of Route 4
triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate
Reactant of Route 5
triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate
Reactant of Route 6
triethyl 3,6-dimethyl-5-phenyl-1H-pyridine-2,2,4-tricarboxylate

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